molecular formula C30H38ClN7O3 B612000 Cep-37440 CAS No. 1391712-60-9

Cep-37440

Cat. No. B612000
M. Wt: 580.12
InChI Key: BCSHRERPHLTPEE-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been used in trials studying the treatment of solid tumors . It’s known to decrease cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) .


Molecular Structure Analysis

The molecular formula of CEP-37440 is C30H38ClN7O3 . The InChI and SMILES strings provide a textual representation of the molecule structure .

Scientific Research Applications

  • Effectiveness Against Inflammatory Breast Cancer : Cep-37440, a dual inhibitor of FAK1 and ALK, demonstrated effectiveness against IBC cells expressing phospho-FAK1 (Tyr 397). It was observed to decrease cell proliferation in IBC cell lines like FC-IBC02, SUM190, and KPL4 by inhibiting the autophosphorylation kinase activity of FAK1. This effect was not seen in normal breast epithelial cells, suggesting a targeted action against cancer cells (Salem et al., 2016).

  • In Vitro and In Vivo Efficacy : In another study, Cep-37440 demonstrated a significant reduction in the proliferation of IBC cells both in vitro and in vivo. Particularly, in the FC-IBC02 orthotopic breast cancer xenograft models, Cep-37440 reduced the growth of primary tumors and inhibited the development of spontaneous metastases in the brain (Salem et al., 2015).

  • Targeted Kinase Inhibition : As a kinase inhibitor, Cep-37440 targets the anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), disrupting signal transduction pathways crucial for tumor cell growth in cells overexpressing these kinases. This dual inhibition is significant for its potential antineoplastic activity (Definitions, 2020).

properties

IUPAC Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHRERPHLTPEE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025939
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alk-fak inhibitor CEP-37440

CAS RN

1391712-60-9
Record name CEP-37440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-37440
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEP-37440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
GR Ott, M Cheng, KS Learn, J Wagner… - Journal of medicinal …, 2016 - ACS Publications
… Herein, we describe the SAR, in vitro and in vivo properties, and the discovery of a clinical level compound, 27b (CEP-37440). Compound 27b improved upon the pharmaceutic …
Number of citations: 80 pubs.acs.org
I Salem, M Alsalahi, I Chervoneva, LD Aburto… - Breast Cancer …, 2016 - Springer
… , CEP-37440 is also a brain penetrant [21]. In this study, we investigated the effect of CEP-37440 using human IBC cells and preclinical models of IBC. We found that CEP-37440 was …
Number of citations: 25 link.springer.com
I Salem, L Aburto, S Addya, I Chervoneva, Z Mu… - Cancer Research, 2015 - AACR
… , CEP-37440, in vitro and in vivo using preclinical models of IBC. We found that 300 nM CEP-37440 … In conclusion, CEP-37440 was highly effective in reducing the proliferation in vitro …
Number of citations: 0 aacrjournals.org
XJ Pang, XJ Liu, Y Liu, WB Liu, YR Li, GX Yu, XY Tian… - Molecules, 2021 - mdpi.com
… Another novel FAK inhibitor, CEP-37440, is currently in clinical trials for the treatment of cancers [22] (Table 1). The proteolytic targeting chimera (PROTAC) that can induce FAK …
Number of citations: 37 www.mdpi.com
MM Awad, AT Shaw - Clinical advances in hematology & oncology …, 2014 - ncbi.nlm.nih.gov
… treatment of ALK-positive NSCLC, including ceritinib (LDK378), alectinib (RO5424802/CH5424802), AP26113, ASP3026, TSR-011, PF-06463922, RXDX-101, X-396, and CEP-37440. …
Number of citations: 290 www.ncbi.nlm.nih.gov
A Chauhan, T Khan - Chemical biology & drug design, 2021 - Wiley Online Library
… In vivo studies demonstrated that CEP-37440 significantly … CEP-37440 successfully completed Phase 1 clinical trial in … and tolerability of oral CEP-37440 administered daily to patients …
Number of citations: 30 onlinelibrary.wiley.com
S Sharda, R Khandelwal, R Adhikary… - Current topics in …, 2019 - ingentaconnect.com
… CEP-37440 and the compound having PubChem CID123449015 showed interaction energy (Table 5). Here, the established CEP-37440 … the established compound (CEP-37440) has a …
Number of citations: 9 www.ingentaconnect.com
I Sullivan, D Planchard - Therapeutic advances in medical …, 2016 - journals.sagepub.com
… CEP-37440 is an inhibitor of ALK and of focal adhesion kinase (FAK). CEP-37440 is undergoing clinical development in phase I [ClinicalTrials.gov identifier: NCT01922752] in patients …
Number of citations: 153 journals.sagepub.com
C Iragavarapu, M Mustafa… - … of Hematology & …, 2015 - jhoonline.biomedcentral.com
… CEP-37440 is a dual ALK/FAK inhibitor currently under investigation in a phase I trial (NCT01922752). Focal adhesion kinase (FAK) is a ubiquitously expressed non-receptor tyrosine …
Number of citations: 89 jhoonline.biomedcentral.com
B Banerjee, BK Medda, S Addya, L Nie… - …, 2020 - researchgate.net
… CEP-37440, in vitro and in vivo using preclinical models of IBC. We found that 300 nM CEP-37440 … FC-IBC02 cell line and, 1000 nM CEP-37440 was able to complete inhibit the …
Number of citations: 0 www.researchgate.net

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